molecular formula C8H6BrN3O B14896110 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine

8-Bromo-2-methoxypyrido[3,2-d]pyrimidine

Cat. No.: B14896110
M. Wt: 240.06 g/mol
InChI Key: RVMJHEQZWQTGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-methoxypyrido[3,2-d]pyrimidine is a versatile chemical building block for pharmaceutical R&D. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

8-bromo-2-methoxypyrido[3,2-d]pyrimidine

InChI

InChI=1S/C8H6BrN3O/c1-13-8-11-4-6-7(12-8)5(9)2-3-10-6/h2-4H,1H3

InChI Key

RVMJHEQZWQTGKC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CN=C2C=N1)Br

Origin of Product

United States

Synthetic Strategies for 8 Bromo 2 Methoxypyrido 3,2 D Pyrimidine and Its Analogues

Established Synthetic Pathways for Pyrido[3,2-d]pyrimidine (B1256433) Core Construction

The fundamental structure of pyrido[3,2-d]pyrimidines can be assembled through several powerful synthetic strategies. These methods are designed for efficiency and the ability to introduce structural diversity.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a valuable cycloaddition method for constructing the pyrido[3,2-d]pyrimidine core. This approach involves the reaction of an electron-rich diene with a dienophile, where one or more carbon atoms are replaced by heteroatoms, leading to the formation of a heterocyclic ring. In the context of pyrido[3,2-d]pyrimidine synthesis, an aza-Diels-Alder reaction is often employed. For instance, a Lewis acid-catalyzed reaction between 5-amino-1,3-dimethyl uracil (B121893) and O-propargylated salicylaldehyde (B1680747) can yield pyrido[3,2-d]pyrimidine derivatives in a single step. researchgate.net This method is advantageous for its high efficiency and the use of readily available starting materials to create polycyclic heterocycles. researchgate.net

One-Pot Multi-Component Domino Reactions

One-pot multi-component domino reactions offer a highly efficient route to pyrido[3,2-d]pyrimidine derivatives by combining three or more reactants in a single synthetic operation. researchgate.netnih.gov This strategy is prized for its operational simplicity, reduced reaction times, and often environmentally friendly conditions. tandfonline.com A common approach involves the three-component reaction of amines, aldehydes, and terminal unactivated alkynes, catalyzed by a Lewis acid such as BF₃·OEt₂. researchgate.net These reactions proceed through a cascade of events, such as the formation of an imine followed by intermolecular addition of an alkyne, subsequent ring closure, and aromatization. researchgate.net Microwave-assisted multicomponent reactions have also been developed, providing multifunctionalized pyridopyrimidines with high yields. nih.gov

Reaction TypeKey ReactantsCatalyst/ConditionsAdvantagesReference
Hetero-Diels-Alder5-amino-1,3-dimethyl uracil, O-propargylated salicylaldehydeLewis AcidSingle-step operation, high yields researchgate.net
One-Pot Domino ReactionAmines, aldehydes, terminal alkynesBF₃·OEt₂, Toluene, RefluxMild conditions, good yields, operational simplicity researchgate.net
Microwave-Assisted MCRα,β-unsaturated esters, amidine systems, malononitrileMicrowave irradiationHigh yields, rapid, up to four diversity centers nih.gov

Cyclization Approaches from Precursors

The construction of the pyrido[3,2-d]pyrimidine ring system is frequently achieved by performing cyclization reactions on appropriately substituted precursors, which can be either pyrimidine (B1678525) or pyridine (B92270) derivatives. jocpr.com One such strategy begins with 4-aminopyrimidine-3-carbaldehydes. researchgate.net A Horner-Wadsworth-Emmons olefination followed by a photoisomerization and subsequent cyclization installs the fused pyridine ring. researchgate.net Another effective method involves the intramolecular cyclization of o-aminonicotinonitrile derivatives, which can be acylated and then cyclized to form the pyrimidine ring fused to the initial pyridine structure. rsc.orgrsc.org These precursor-based methods allow for controlled and stepwise assembly of the final heterocyclic scaffold.

Regioselective Functionalization Techniques for Pyrido[3,2-d]pyrimidine Derivatives

Once the core pyrido[3,2-d]pyrimidine structure is formed, regioselective functionalization is crucial for synthesizing specific analogues like 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine. This involves introducing substituents at precise positions on the bicyclic ring system.

Nucleophilic Aromatic Substitution (SNAr) Methodologies

Nucleophilic aromatic substitution (SNAr) is a key method for introducing various functional groups onto the pyrido[3,2-d]pyrimidine scaffold, particularly at positions activated by electron-withdrawing groups or containing good leaving groups like halogens. nih.gov In pyrido[3,2-d]pyrimidines with identical leaving groups at the C-2 and C-4 positions, such as 2,4-dichloropyrido[3,2-d]pyrimidine, nucleophilic attack preferentially occurs at the more reactive C-4 position. nih.gov This regioselectivity has been demonstrated in reactions with N-, O-, and S-nucleophiles on 2,4-diazidopyrido[3,2-d]pyrimidine, where substitution consistently favors the C-4 site. nih.gov This inherent reactivity allows for the selective introduction of substituents, which is a foundational step in building more complex derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-nitrogen bonds, enabling extensive functionalization of the pyrido[3,2-d]pyrimidine ring system. acs.orgnih.gov

The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl substituents by reacting a halogenated pyridopyrimidine with a boronic acid in the presence of a palladium catalyst. tandfonline.comresearchgate.net This reaction has been successfully applied to synthesize various substituted pyridopyrimidines, demonstrating its utility in creating structural diversity. tandfonline.comresearchgate.net

The Buchwald-Hartwig amination is a premier method for forming C-N bonds. wikipedia.org This reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex. nih.gov It has been effectively used for the N-arylation of aminopyridopyrimidines, allowing for the synthesis of a wide range of N-aryl derivatives under relatively mild conditions. nih.govrsc.orgrsc.org This transformation is critical for developing analogues with diverse amine functionalities.

ReactionSubstrateReagentCatalyst SystemBond FormedReference
Suzuki-Miyaura CouplingHalogenated Pyrido[3,2-d]pyrimidineAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Cs₂CO₃C-C (Aryl) nih.govtandfonline.com
Buchwald-Hartwig AminationHalogenated Pyrido[3,2-d]pyrimidinePrimary/Secondary AminePd(OAc)₂, Xantphos, K₂CO₃C-N (Amine) nih.govrsc.org

Specific Synthetic Approaches for Introducing Bromine and Methoxy (B1213986) Substituents

The placement of a bromine atom at the C8 position and a methoxy group at the C2 position is typically achieved through distinct, sequential strategies that address the reactivity of the pyridine and pyrimidine rings, respectively.

Strategies for Bromination at the C8 Position

Direct C-H bromination of the pyrido[3,2-d]pyrimidine nucleus at the C8 position, located on the pyridine portion of the scaffold, can be challenging due to the electron-deficient nature of the ring system, which deactivates it towards electrophilic aromatic substitution. Consequently, a more common and reliable strategy involves constructing the bicyclic system from a pyridine precursor that already contains the bromine atom at the desired position.

This "ring synthesis" or "convergent" approach utilizes a substituted pyridine as a key building block. For instance, a 3-amino-2-bromopyridine (B189615) derivative can be condensed with appropriate reagents to form the fused pyrimidine ring. This method ensures the unambiguous placement of the bromine atom at the C8 position of the final pyrido[3,2-d]pyrimidine product. This strategy is analogous to the synthesis of related 8-chloro-pyrido[3,2-d]pyrimidine compounds, where a chloro-substituted aminopyridine is used as the starting material for the ring annulation. nih.govencyclopedia.pub

Table 1: Ring Synthesis Approach for C8-Halogenation

Starting Material (Pyridine Precursor) Annulating Reagent/Conditions Resulting Substituted Core
3-Amino-2-bromopyridine derivative Formamide or other C1 synthons 8-Bromopyrido[3,2-d]pyrimidine

This table illustrates a generalized strategy based on established synthetic principles for related heterocyclic systems.

Methodologies for Methoxylation at the C2 Position

The introduction of a methoxy group at the C2 position of the pyrido[3,2-d]pyrimidine core is most effectively accomplished via nucleophilic aromatic substitution (SNAr). The C2 and C4 positions of the pyrimidine ring are electron-deficient and are thereby activated for attack by nucleophiles, especially when a good leaving group, such as a halogen, is present.

The typical synthetic sequence involves first preparing an intermediate like 2-chloro-8-bromopyrido[3,2-d]pyrimidine. This precursor can be synthesized by building the ring system from a brominated pyridine and then chlorinating the pyrimidinone oxygen, for example, using phosphoryl chloride (POCl₃). The subsequent reaction of this 2-chloro intermediate with a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in methanol (B129727) or a similar polar solvent, readily displaces the chloride ion to yield the desired 2-methoxy product. This is a widely used and high-yielding transformation in pyrimidine chemistry.

Table 2: Nucleophilic Aromatic Substitution for C2-Methoxylation

Substrate Reagent Typical Solvent Product
2-Chloro-8-bromopyrido[3,2-d]pyrimidine Sodium Methoxide (NaOMe) Methanol (MeOH) This compound

This table outlines the standard SNAr methodology for introducing methoxy groups onto activated heterocyclic rings.

Advanced Spectroscopic and Elemental Characterization of Pyrido 3,2 D Pyrimidine Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the electronic environment of the protons and carbons within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine provide key insights into its aromatic and substituent protons.

The spectrum typically displays distinct signals corresponding to the protons on the pyridopyrimidine core and the methoxy (B1213986) group. The aromatic protons are expected to appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns of these protons would provide definitive information about their relative positions on the heterocyclic framework. The methoxy group protons would be observed as a sharp singlet in the upfield region, typically around δ 4.0 ppm.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CHData Not AvailableData Not AvailableData Not Available
Aromatic CHData Not AvailableData Not AvailableData Not Available
-OCH₃Data Not AvailableSingletNot Applicable

This table is a representative example. Specific experimental data for this compound is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the aromatic pyridopyrimidine ring are expected to resonate in the downfield region, typically between δ 110 and 160 ppm. The carbon atom attached to the bromine would be influenced by the halogen's electronic effects. The carbon of the methoxy group would appear at a characteristic upfield chemical shift, generally in the range of δ 50-60 ppm.

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic CData Not Available
Aromatic C-BrData Not Available
Aromatic C-OData Not Available
-OCH₃Data Not Available

This table is a representative example. Specific experimental data for this compound is not publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorption bands would include C-H stretching vibrations from the aromatic ring and the methoxy group, C=N and C=C stretching vibrations characteristic of the pyridopyrimidine ring system, and C-O stretching of the methoxy ether linkage. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region of the spectrum.

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch (-OCH₃)~2950-2850
C=N and C=C Stretch (Aromatic)~1600-1450
C-O Stretch (Ether)~1250-1050
C-Br Stretch~600-500

This table represents typical IR absorption ranges. Specific experimental data for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the molecular formula.

For this compound (C₈H₆BrN₃O), the mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a doublet (M⁺ and M+2) with approximately a 1:1 intensity ratio. The fragmentation pattern observed in the mass spectrum would provide further structural information by showing the loss of specific fragments, such as the methoxy group or bromine atom.

Ion m/z (mass-to-charge ratio) Relative Intensity (%)
[M]⁺ (with ⁷⁹Br)Data Not AvailableData Not Available
[M+2]⁺ (with ⁸¹Br)Data Not AvailableData Not Available
Fragmentation IonsData Not AvailableData Not Available

This table is a representative example. Specific experimental data for this compound is not publicly available.

Elemental Microanalysis for Stoichiometric Confirmation

Elemental microanalysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a synthesized compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen for this compound would be compared with the theoretically calculated values to verify its stoichiometry.

For the molecular formula C₈H₆BrN₃O, the theoretical elemental composition would be:

Carbon (C): 40.02%

Hydrogen (H): 2.52%

Nitrogen (N): 17.50%

The experimental results from elemental analysis should be in close agreement with these calculated values to confirm the purity and identity of the compound.

Element Theoretical (%) Experimental (%)
Carbon (C)40.02Data Not Available
Hydrogen (H)2.52Data Not Available
Nitrogen (N)17.50Data Not Available

This table shows the calculated theoretical percentages. Specific experimental data for this compound is not publicly available.

Mechanistic and in Vitro Biological Activity Studies of Pyrido 3,2 D Pyrimidine Derivatives

Enzyme Inhibition Profiling (In Vitro)

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleic acids and amino acids. mdpi.comyoutube.com As such, it is a well-established target for antimicrobial and anticancer therapies. youtube.commdpi.com

A series of 6-substituted pyrido[3,2-d]pyrimidines has been developed as potent and selective inhibitors of DHFR from Pneumocystis jirovecii (pjDHFR), the causative agent of Pneumocystis pneumonia (PCP), a life-threatening infection in immunocompromised individuals. nih.govnih.gov The therapeutic strategy aims to exploit differences between the active sites of pjDHFR and human DHFR (hDHFR) to achieve selective inhibition. nih.gov Molecular modeling and enzymatic assays identified compound 15 (see compound table) as a lead analog, exhibiting an IC50 of 80 nM against pjDHFR and a 28-fold selectivity over hDHFR. nih.govnih.gov This selectivity is attributed to the exploitation of amino acid differences in the active sites of the fungal and human enzymes. nih.gov

Table 1: Inhibition of P. jirovecii DHFR (pjDHFR) and human DHFR (hDHFR) by a Pyrido[3,2-d]pyrimidine (B1256433) Derivative. nih.govnih.gov
CompoundpjDHFR IC50 (nM)hDHFR IC50 (nM)Selectivity Index (hDHFR/pjDHFR)
Compound 1580220028

Kinase Inhibition

Protein kinases are critical components of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The pyrido[3,2-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for several kinase families.

Phosphoinositide 3-kinase (PI3K): The PI3K pathway is one of the most frequently overactivated signaling pathways in human cancers, controlling cell proliferation, growth, and survival. mdpi.com Several 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives have been synthesized as potent PI3K/mTOR dual inhibitors. mdpi.com Furthermore, by modifying the scaffold, highly selective inhibitors of the delta isoform of PI3K (PI3Kδ), a promising target for hematologic malignancies, have been discovered. nih.gov For instance, compound S5 demonstrated excellent activity against PI3Kδ with an IC50 of 2.82 nM and potent antiproliferative effects in SU-DHL-6 cells (IC50 = 0.035 µM). nih.gov In another study, scaffold hopping from a 1H-pyrazolo[3,4-d]pyrimidine to a pyrido[3,2-d]pyrimidine scaffold yielded dual inhibitors of ERK2 and PI3Kα. rsc.org

Table 2: Kinase Inhibition Profile of Selected Pyrido[3,2-d]pyrimidine Derivatives. mdpi.comnih.gov
CompoundTarget KinaseIC50 (nM)
Compound 6PI3Kα3
Compound 21PI3Kα4
Compound S5PI3Kδ2.82

PIM and MAP Kinases: Proviral integration site for Moloney murine leukemia virus (PIM) kinases and Mitogen-activated protein kinase-interacting kinases (MNKs) are downstream effectors in signaling pathways that regulate protein translation and are associated with resistance to tyrosine kinase inhibitors. scispace.com A novel 4,6-disubstituted pyrido[3,2-d]pyrimidine derivative, compound 21o , was developed as a potent dual inhibitor of MNKs and PIMs. scispace.com This compound selectively inhibits MNK1/2 and PIM1/2/3 at nanomolar concentrations. scispace.com

Table 3: MNK and PIM Kinase Inhibition by Compound 21o. scispace.com
Target KinaseIC50 (nM)
MNK11
MNK27
PIM143
PIM2232
PIM3774

BCR-ABL: The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the underlying cause of chronic myelogenous leukemia (CML). aacrjournals.orgaacrjournals.org While extensive research has focused on the related pyrido[2,3-d]pyrimidine (B1209978) isomer, with compounds like PD180970 showing potent inhibition of p210Bcr-Abl tyrosine kinase activity (IC50 = 5 nM in vitro), specific studies on pyrido[3,2-d]pyrimidine derivatives targeting BCR-ABL are not as prevalent in the current literature. aacrjournals.orgaacrjournals.org

eEF-2K: There is currently limited specific information available from the performed searches regarding the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) by pyrido[3,2-d]pyrimidine derivatives.

Biotin Carboxylase Inhibition

Biotin carboxylase (BC) is a key enzyme in the fatty acid biosynthesis pathway in bacteria, making it an attractive target for the development of novel antibiotics. nih.govnih.gov The three-dimensional structure of E. coli BC has been solved in complex with a pyrido[3,2-d]pyrimidine-based inhibitor, providing a structural basis for inhibitor design. nih.gov Subsequent studies focused on optimizing these pyridopyrimidine inhibitors to improve their antibacterial potency and ability to permeate the complex cell wall of Gram-negative bacteria. nih.gov

DNA Primase (DnaG) Inhibition

Bacterial DNA primase (DnaG) is an essential enzyme in DNA replication, responsible for synthesizing the short RNA primers required by DNA polymerase. nih.govresearchgate.net Its structural difference from human primase makes it a promising target for selective antibacterial agents. nih.gov Fused heterocyclic systems based on the pyrido[3,2-d]pyrimidine core, specifically pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, have been identified as lead inhibitors of E. coli DnaG primase. nih.govresearchgate.net

Phosphodiesterase Inhibition

Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. nih.govnih.gov Inhibition of phosphodiesterase type 4 (PDE4) has been pursued as a therapeutic strategy for inflammatory respiratory diseases like asthma and COPD. nih.govnih.gov A series of fused pyrido[3',2':4,5]furo[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d]pyrimidines were synthesized and evaluated as PDE4 inhibitors. nih.govnih.gov These studies revealed key structural features necessary for potent enzymatic inhibition. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

The development of potent and selective pyrido[3,2-d]pyrimidine-based inhibitors has been heavily guided by structure-activity relationship (SAR) studies.

For DHFR Inhibition: In the 6-substituted pyrido[3,2-d]pyrimidine series, the nature of the substituent at the 6-position was found to be critical for both potency against pjDHFR and selectivity over hDHFR. nih.gov

For Kinase Inhibition: In the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series targeting PI3K/mTOR, the 2-(3-hydroxyphenyl) and 4-morpholine groups were determined to be important pharmacophoric elements. mdpi.com Chemical diversity introduced at the C-7 position significantly influenced the potency and selectivity profile, with certain substituents pointing towards the solvent-exposed area of the kinase active site. mdpi.com For the dual MNK/PIM inhibitors, the 4,6-disubstitution pattern on the pyrido[3,2-d]pyrimidine core was optimized to achieve high potency and a favorable pharmacokinetic profile. scispace.com

For PDE4 Inhibition: For the fused pyrido[3,2-d]pyrimidine derivatives, a gem-dimethylcycloalkyl moiety fused to the pyridine (B92270) ring was identified as a crucial structural element for achieving high affinity for the PDE4 enzyme. nih.govnih.gov

For Biotin Carboxylase Inhibition: SAR studies on pyridopyrimidine inhibitors of BC revealed that modifications at the 7-position of the core could be used to modulate physicochemical properties, thereby improving permeation through bacterial membranes and enhancing antibacterial activity. nih.gov

Elucidating the Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of pyrido[3,2-d]pyrimidine derivatives are highly dependent on the nature and arrangement of their substituents. Structure-activity relationship (SAR) studies have been instrumental in optimizing these compounds as kinase inhibitors. For instance, a series of pyrido[3,2-d]pyrimidine derivatives were developed and evaluated as inhibitors of the PI3Kδ isoform, which is a key target in hematologic malignancies. nih.gov The research demonstrated that strategic modifications to the scaffold could lead to compounds with excellent enzymatic activity and strong antiproliferation effects. nih.gov

In one such study, a compound designated S5 emerged as a promising PI3Kδ inhibitor, exhibiting superior potency and selectivity compared to the established drug idelalisib. nih.gov Further research into 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as dual PI3K/mTOR inhibitors also underscores the importance of substitution patterns. Docking studies were performed to understand the binding modes of these compounds, helping to explain how different functional groups contribute to variations in biological activity. acs.org

Positional Effects of Functional Groups on Target Affinity and Efficacy

The specific position of functional groups on the pyrido[3,2-d]pyrimidine ring system is critical for target affinity and efficacy. The development of Seletalisib, a highly selective and ATP-competitive PI3Kδ inhibitor, illustrates this principle. mdpi.comencyclopedia.pub The precise arrangement of its chemical moieties allows for high-affinity binding to the target enzyme.

Studies on dual PI3K/mTOR inhibitors based on the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine framework further confirm the importance of positional chemistry. The placement of substituents at the C2, C4, and C7 positions dictates the molecule's interaction with the kinase active site, influencing both its potency against PI3K/mTOR and its selectivity profile against other kinases. acs.org

In Vitro Cellular Mechanism of Action Investigations

The anticancer potential of pyrido[3,2-d]pyrimidine derivatives has been explored through various in vitro cellular assays. These studies have elucidated their mechanisms of action, including effects on cell cycle progression, apoptosis induction, and anti-proliferative activity.

Modulation of Cell Cycle Progression

Certain pyrido[3,2-d]pyrimidine derivatives have been shown to exert their anti-proliferative effects by directly interfering with the cell cycle. A detailed analysis of potent PI3K/mTOR dual inhibitors from this chemical class revealed that they induce a G1-phase cell cycle arrest in breast cancer cells. acs.org This blockage prevents cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

Induction of Apoptosis in Cellular Systems

In addition to halting the cell cycle, pyrido[3,2-d]pyrimidine derivatives can trigger programmed cell death, or apoptosis, in cancer cells. The same study that identified G1-phase arrest also demonstrated that the most potent compounds in the series effectively induce apoptosis. acs.org This dual mechanism of action—inhibiting proliferation and actively killing cancer cells—makes these compounds particularly promising as therapeutic candidates.

Anti-proliferative Effects in Specific Cell Lines

The anti-proliferative activity of pyrido[3,2-d]pyrimidine derivatives has been quantified in various cancer cell lines. Research has identified compounds with potent, submicromolar activity against a range of cancer cells, often without significant toxicity to healthy cells. acs.org

One notable derivative, compound S5, demonstrated strong antiproliferation activity against the SU-DHL-6 B-cell lymphoma cell line, with a half-maximal inhibitory concentration (IC50) of 0.035 μM. nih.gov This compound also inhibited the phosphorylation of Akt, a key downstream protein in the PI3K signaling pathway, confirming its mechanism of action in a cellular context. nih.gov The table below summarizes the reported anti-proliferative activities of a key pyrido[3,2-d]pyrimidine derivative.

CompoundTarget Cell LineActivity (IC50)Primary Target
Compound S5SU-DHL-6 (B-cell lymphoma)0.035 µMPI3Kδ

Future Research Directions and Translational Perspectives for Pyrido 3,2 D Pyrimidine Systems

Rational Design of Next-Generation Pyrido[3,2-d]pyrimidine (B1256433) Analogues

The rational design of future pyrido[3,2-d]pyrimidine analogues will heavily rely on a deep understanding of their structure-activity relationships (SAR). Systematic modifications of the core scaffold are essential to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Previous research on related pyridopyrimidine isomers has shown that substitutions at various positions on the bicyclic ring system significantly influence biological activity. For instance, in the pyrido[2,3-d]pyrimidine (B1209978) series, modifications have been shown to modulate inhibitory activity against kinases like EGFR and PIM-1. nih.gov Similarly, for the pyrido[3,2-d]pyrimidine core, exploration of substituents at the C2, C4, and C7 positions has been shown to be critical for activity against PI3K/mTOR pathways. Future design strategies should systematically explore a variety of functional groups at these positions to build comprehensive SAR models. This includes varying the size, electronic properties, and hydrogen bonding capacity of the substituents to optimize interactions with target proteins.

Bioisosteric Replacement: A key strategy in lead optimization is the use of bioisosteres to improve drug-like properties while retaining or enhancing biological activity. In the context of pyrido[3,2-d]pyrimidines, this could involve replacing labile methoxy (B1213986) groups with more stable alternatives or substituting aromatic rings with different heterocycles to fine-tune binding interactions and metabolic stability. For example, a thiophene ring has been successfully used as a bioisosteric replacement for a phenyl group in some kinase inhibitors, leading to improved activity. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD offers a powerful approach to identify novel binding modes and starting points for inhibitor design. By screening small molecular fragments, researchers can identify those that bind weakly but efficiently to a biological target. These fragments can then be grown or linked together, guided by structural information, to create potent lead compounds based on the pyrido[3,2-d]pyrimidine scaffold. This method is particularly useful for identifying inhibitors for novel or challenging targets.

Application of Advanced Computational Methodologies in Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective optimization of lead compounds. For the pyrido[3,2-d]pyrimidine system, a range of computational techniques can be applied to refine molecular designs and predict their biological activity.

Molecular Docking: This technique is widely used to predict the binding orientation of small molecules within the active site of a target protein. For pyrido[3,2-d]pyrimidine analogues, docking studies can elucidate key interactions with amino acid residues, helping to rationalize observed SAR and guide the design of new derivatives with improved binding affinity. nih.govsemanticscholar.org For example, docking has been used to understand the binding mechanism of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the DYRK1A kinase. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate predictive models that correlate the 3D structural features of molecules with their biological activity. aip.org These models produce contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity, providing a clear roadmap for molecular modification.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A validated pharmacophore model for a specific target can be used to screen virtual libraries for novel pyrido[3,2-d]pyrimidine scaffolds that fit the model, thereby accelerating the discovery of new hits. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment than static docking poses. nih.govnih.gov These simulations can be used to assess the stability of binding interactions, predict binding free energies, and understand how mutations in the target protein might affect ligand binding, which is crucial for designing inhibitors that can overcome drug resistance. tandfonline.com

Computational MethodApplication in Pyrido[3,2-d]pyrimidine DesignKey Insights
Molecular Docking Predicting binding poses in target active sites (e.g., kinases). nih.govnih.govIdentifies key hydrogen bonds and hydrophobic interactions to guide substituent design.
3D-QSAR Developing predictive models for inhibitory activity. aip.orgGenerates contour maps indicating favorable and unfavorable regions for different physicochemical properties.
Pharmacophore Modeling Identifying essential features for activity and virtual screening. nih.govDefines the 3D arrangement of hydrogen bond donors/acceptors, hydrophobic centers, etc., for optimal binding.
Molecular Dynamics Assessing the stability of ligand-protein complexes over time. nih.govConfirms binding modes, evaluates conformational changes, and calculates binding free energies.

Identification of Novel Molecular Targets and Signaling Pathways

While pyrido[3,2-d]pyrimidines have shown promise against established targets like phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), a significant future direction is the identification of novel molecular targets and signaling pathways modulated by this versatile scaffold. nih.govmdpi.com

The broad spectrum of activity observed for various pyridopyrimidine isomers suggests that their therapeutic potential is not limited to a single target class. Derivatives have been reported to inhibit a range of kinases, including PIM-1, DYRK1A, and various tyrosine kinases, as well as other enzymes like dihydrofolate reductase (DHFR). nih.govnih.gov This promiscuity, when rationally explored, can be an asset.

Future research should employ chemoproteomics and phenotypic screening approaches to uncover previously unknown targets of pyrido[3,2-d]pyrimidine libraries. By identifying the full spectrum of proteins that interact with these compounds, it may be possible to repurpose existing molecules or design new ones for entirely different therapeutic indications, such as neurodegenerative diseases, inflammatory disorders, or infectious diseases. Furthermore, understanding how these compounds modulate entire signaling pathways, rather than just single targets, will provide a more holistic view of their mechanism of action and potential for combination therapies.

Known Target ClassSpecific ExamplesTherapeutic Area
Kinases PI3Kδ, mTOR, PIM-1, EGFR, VEGFR-2, HER-2, DYRK1A nih.govmdpi.comnih.govOncology, Inflammation nih.gov
Enzymes Dihydrofolate Reductase (DHFR) nih.govOncology, Infectious Disease

Exploration of Emerging Synthetic Routes and Green Chemistry Approaches

The advancement of synthetic organic chemistry provides new opportunities for the efficient, sustainable, and diverse synthesis of pyrido[3,2-d]pyrimidine analogues. Moving beyond traditional multi-step syntheses is crucial for accelerating the drug discovery process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. nih.govresearchgate.netacs.org This technique has been successfully applied to the synthesis of various pyridopyrimidine isomers and holds significant promise for the rapid generation of diverse libraries of pyrido[3,2-d]pyrimidine derivatives. nih.govnih.gov

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. Developing novel MCRs for the pyrido[3,2-d]pyrimidine core would be a significant step forward. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better control over reaction parameters (temperature, pressure, and mixing), and easier scalability. mdpi.com The synthesis of heterocyclic compounds, including pyrazoles and pyridines, has been successfully demonstrated using flow chemistry, suggesting its potential applicability for the large-scale and safe production of pyrido[3,2-d]pyrimidine intermediates and final products. acs.org

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous organic solvents and toxic catalysts with more environmentally benign alternatives. rasayanjournal.co.in Research into using water, deep eutectic solvents, or ionic liquids as reaction media, along with the development of reusable solid-supported or supramolecular catalysts like β-cyclodextrin, can significantly reduce the environmental footprint of pyrido[3,2-d]pyrimidine synthesis. acs.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.